Cas no 2229558-80-7 (1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid)

1-(6-Fluoropyridin-3-yl)cyclobutane-1-carboxylic acid is a fluorinated pyridine derivative featuring a cyclobutane carboxylic acid moiety. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, which combine the electronic effects of fluorine substitution with the conformational rigidity of the cyclobutane ring. The fluorine atom enhances metabolic stability and bioavailability, while the carboxylic acid group provides a versatile handle for further functionalization. Its well-defined synthesis pathway and high purity make it suitable for use as a building block in drug discovery and material science applications. The compound's balanced lipophilicity and steric profile contribute to its utility in designing biologically active molecules.
1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid structure
2229558-80-7 structure
Product name:1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid
CAS No:2229558-80-7
MF:C10H10FNO2
Molecular Weight:195.190306186676
CID:6327159
PubChem ID:165766354

1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid
    • EN300-1796935
    • 2229558-80-7
    • インチ: 1S/C10H10FNO2/c11-8-3-2-7(6-12-8)10(9(13)14)4-1-5-10/h2-3,6H,1,4-5H2,(H,13,14)
    • InChIKey: JLPALJAYELTMIS-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=N1)C1(C(=O)O)CCC1

計算された属性

  • 精确分子量: 195.06955672g/mol
  • 同位素质量: 195.06955672g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 240
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.2Ų
  • XLogP3: 1.6

1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1796935-2.5g
1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid
2229558-80-7
2.5g
$2771.0 2023-09-19
Enamine
EN300-1796935-1.0g
1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid
2229558-80-7
1g
$1414.0 2023-06-02
Enamine
EN300-1796935-0.05g
1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid
2229558-80-7
0.05g
$1188.0 2023-09-19
Enamine
EN300-1796935-1g
1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid
2229558-80-7
1g
$1414.0 2023-09-19
Enamine
EN300-1796935-5.0g
1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid
2229558-80-7
5g
$4102.0 2023-06-02
Enamine
EN300-1796935-0.25g
1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid
2229558-80-7
0.25g
$1300.0 2023-09-19
Enamine
EN300-1796935-0.1g
1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid
2229558-80-7
0.1g
$1244.0 2023-09-19
Enamine
EN300-1796935-0.5g
1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid
2229558-80-7
0.5g
$1357.0 2023-09-19
Enamine
EN300-1796935-10.0g
1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid
2229558-80-7
10g
$6082.0 2023-06-02
Enamine
EN300-1796935-10g
1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid
2229558-80-7
10g
$6082.0 2023-09-19

1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid 関連文献

1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acidに関する追加情報

1-(6-Fluoropyridin-3-yl)cyclobutane-1-carboxylic Acid: A Comprehensive Overview

The compound 1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid (CAS No. 2229558-80-7) is a structurally unique organic molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of cyclobutane carboxylic acids, which are known for their potential applications in drug discovery and material science. The presence of a fluorine atom at the 6-position of the pyridine ring introduces interesting electronic and steric properties, making this compound a valuable subject for further research.

Recent studies have highlighted the importance of cyclobutane carboxylic acids in medicinal chemistry. These compounds are often used as building blocks in the synthesis of bioactive molecules due to their ability to form stable ring structures. The 6-fluoropyridin substituent in this compound adds a layer of complexity, enabling it to participate in various chemical reactions such as nucleophilic aromatic substitution and conjugate addition. This makes 1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid a versatile precursor for the development of novel pharmaceutical agents.

From a structural perspective, the molecule consists of a cyclobutane ring fused with a carboxylic acid group and a fluorinated pyridine moiety. The cyclobutane ring is known for its strain energy, which can be harnessed to induce specific reactivity patterns. The pyridine ring, on the other hand, contributes aromatic stability and can act as a directing group in electrophilic substitution reactions. The combination of these features makes this compound an intriguing candidate for exploring new synthetic pathways.

Recent advancements in computational chemistry have allowed researchers to predict the electronic properties and reactivity of 1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid with high accuracy. Quantum mechanical calculations have revealed that the fluorine atom at the 6-position significantly alters the electron distribution across the pyridine ring, enhancing its electrophilic character. This insight has been instrumental in designing experiments to study its reactivity under various conditions.

In terms of applications, this compound has shown promise in the development of heterocyclic compounds with potential bioactivity. Its ability to form hydrogen bonds due to the carboxylic acid group makes it suitable for interactions with biological macromolecules such as proteins and nucleic acids. Researchers are currently investigating its potential as a lead compound in anti-inflammatory and antiviral drug discovery programs.

Moreover, the synthesis of 1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid involves advanced techniques such as Suzuki-Miyaura coupling and Stille coupling reactions. These methods not only ensure high yields but also allow for precise control over the stereochemistry of the product. The development of efficient synthetic routes for this compound has been a focal point of recent research efforts, driven by its increasing demand in academic and industrial settings.

Another area where this compound has shown potential is in materials science. Its unique structure lends itself well to applications in organic electronics, particularly in the design of semiconducting materials. The combination of a rigid cyclobutane core and an electron-withdrawing pyridine group can be exploited to create materials with tailored electronic properties.

Despite its promising attributes, there is still much to learn about 1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid. Ongoing studies are focused on understanding its stability under various environmental conditions, its interaction with biological systems, and its scalability for large-scale production. These investigations are expected to shed light on new opportunities for leveraging this compound's unique properties.

In conclusion, 1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid (CAS No. 2229558-80-7) is a multifaceted organic molecule with significant potential across diverse scientific disciplines. Its distinctive structure, reactivity, and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery, materials science, and beyond.

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